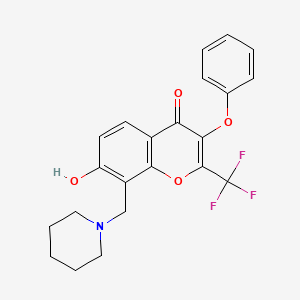![molecular formula C16H13BrClN3O5 B5909986 N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5909986.png)
N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival.
Wirkmechanismus
N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 exerts its effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in various cellular processes, including inflammation, immune response, and cell survival. N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, which results in the inhibition of the transcription of NF-κB target genes.
Biochemical and Physiological Effects:
N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has been shown to have various biochemical and physiological effects. In cancer research, N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. It is also a potent inhibitor of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various cellular processes. However, there are some limitations to using N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 in lab experiments. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. Additionally, its inhibitory effects on the NF-κB pathway may not be specific to certain cell types or disease models.
Zukünftige Richtungen
There are several future directions for research on N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082. One area of interest is the development of more specific inhibitors of the NF-κB pathway that do not have off-target effects. Another area of interest is the investigation of the effects of N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 on other cellular processes, such as autophagy and apoptosis. Additionally, the potential therapeutic applications of N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 in various diseases, such as cancer and neurodegenerative disorders, warrant further investigation.
Synthesemethoden
The synthesis of N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 involves the reaction of 4-bromo-2-chlorophenol with acetic anhydride to form a phenyl acetate intermediate. This intermediate is then reacted with 4-nitrophenylhydrazine to form the final product, N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082.
Wissenschaftliche Forschungsanwendungen
N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the NF-κB pathway. In inflammation research, N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 11-7082 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-bromo-2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3O5/c17-11-3-6-14(13(18)8-11)25-9-16(22)26-20-15(19)7-10-1-4-12(5-2-10)21(23)24/h1-6,8H,7,9H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPNHFWPLWHUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NOC(=O)COC2=C(C=C(C=C2)Br)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/OC(=O)COC2=C(C=C(C=C2)Br)Cl)/N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909907.png)
![2-furaldehyde [3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5909913.png)
![ethyl 4-[3-(4-cyclohexylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5909923.png)
![5-(4-chlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909931.png)

![ethyl 2,3-dimethyl-4-oxo-4,5-dihydrothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-6-carboxylate](/img/structure/B5909940.png)
![3-(3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5909941.png)

![5-(4-chlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909947.png)
![2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinol](/img/structure/B5909948.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5909957.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5909964.png)
![4-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5909985.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5909996.png)